Phenol, dinonyl-
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds, including dinonyl phenol derivatives, often involves electrophilic aromatic substitution (EAS) reactions or catalytic processes that introduce alkyl groups to the phenol core. For instance, synthesis approaches have been explored using palladium-catalyzed reactions and oxidative polycondensation methods for creating complex phenolic structures with specific functional groups (Demir, 2012).
Scientific Research Applications
Protein Measurement with Phenolic Compounds : The use of the Folin phenol reagent for protein measurement in biochemical analysis is an established method (Lowry, Rosebrough, Farr, & Randall, 1951).
Evolution and Current Research in Phenolics : Phenolic compounds have been a focal point in plant research, including their role in plant growth, development, defense, and their potential health benefits (Boudet, 2007).
Antioxidant and Health Effects of Phenolics : Research highlights the antioxidant properties of phenolic compounds and their potential in reducing health disorders, such as cardiovascular diseases (Shahidi & Ambigaipalan, 2015).
Phenolics in Response to Abiotic Stress in Plants : Phenolic compounds in plants increase under stress conditions, aiding in the plant's adaptation to environmental constraints (Sharma et al., 2019).
Phenolics in Plant Antioxidant and Anticancer Properties : Plant phenolics have drawn attention for their potent antioxidant properties and effects in preventing diseases like cancer (Dai & Mumper, 2010).
Techniques for Analyzing Plant Phenolic Compounds : Developments in extraction, identification, and quantification of phenolic compounds as medicinal and dietary molecules (Khoddami, Wilkes, & Roberts, 2013).
Sex-Gender Effects in Phenolic Research : The impact of sex-gender on the activities of phenols in different life stages, highlighting the need for tailored research in medicine and nutrition (Campesi, Romani, & Franconi, 2019).
Phenolic Acids in Therapeutics and Industries : Phenolic acids' roles in plant growth and defense, and their use in therapeutic, cosmetic, and food industries (Kumar & Goel, 2019).
Use of Phenolics in Thermosetting Resins : Research on cyanate ester thermosetting resins modified with monofunctional reactive cyanate, such as dinonyl phenol cyanate (Papathomas & Wang, 1992).
Phenolic-Enabled Nanotechnology : Applications of phenolics in biosensing, bioimaging, and disease treatment, highlighting their versatility in nanotechnology (Wu et al., 2021).
Biodegradation of Phenol : Research on biological methods for phenol degradation in environmental management (Wang et al., 2019).
Biosensors for Phenol Detection : Development of biosensors for rapid, cost-effective detection of phenolic compounds in environmental samples (Karim & Fakhruddin, 2012).
Microbial Production of Phenol : Metabolic engineering of Escherichia coli for phenol production from glucose, exploring the potential of biological production of phenol (Kim, Park, Na, & Lee, 2014).
Protein–Phenolic Interactions : The effects of protein-phenolic interactions on their structural, functional, and nutritional properties (Ozdal, Çapanoğlu, & Altay, 2013).
Adsorption of Phenol : Study on the adsorption of phenol and its displacement by other compounds, such as sodium dinonyl naphthalenesulfonate (Kennedy, Petronio, & Gisser, 1971).
Safety And Hazards
Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . Technical dinonyl phenol may cause symptoms of lung oedema .
properties
IUPAC Name |
2,3-di(nonyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTAIYGNOFSMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID. | |
Record name | Phenol, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20633 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
~320 °C | |
Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): ~0.91 | |
Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 12.0 | |
Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Phenol, dinonyl- | |
CAS RN |
1323-65-5 | |
Record name | Dinonyl phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DINONYL PHENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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